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Compound of Interest

Compound Name: 2-Ethyl-4-fluoro-1-nitrobenzene

Cat. No.: B2731259

An In-Depth Technical Guide to 2-Ethyl-4-fluoro-1-nitrobenzene: Synthesis, Properties, and
Applications in Drug Discovery

Executive Summary: This guide serves as a comprehensive technical resource for researchers,
chemists, and drug development professionals on 2-Ethyl-4-fluoro-1-nitrobenzene (CAS No.
1089279-29-7). This fluorinated nitroaromatic compound is a valuable intermediate in the
synthesis of complex organic molecules, particularly within the pharmaceutical and
agrochemical sectors. Its molecular structure, featuring strategically positioned ethyl, fluoro,
and nitro groups, offers a versatile platform for chemical modification. This document provides
a detailed overview of its physicochemical properties, a robust, multi-step synthesis protocol
derived from established patent literature, predicted analytical characterization data, and a
discussion of its strategic importance in medicinal chemistry. Furthermore, it outlines critical
safety and handling protocols to ensure its proper use in a laboratory setting.

Core Molecular Identity and Physicochemical
Properties

2-Ethyl-4-fluoro-1-nitrobenzene is a substituted benzene ring that serves as a key building
block in organic synthesis. The presence of a nitro group, a fluorine atom, and an ethyl group
provides multiple points for chemical functionalization, making it a desirable precursor for
creating diverse molecular libraries.
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The molecular formula of 2-Ethyl-4-fluoro-1-nitrobenzene is CsHsFNO:2.[1][2][3] Its molecular

weight is 169.15 g/mol .[1][4] The core physicochemical properties are summarized in the table

below. It is important to note that while some data is experimentally confirmed, properties such

as boiling and melting points are often not publicly reported for specialized intermediates. The

values provided are based on closely related isomers, such as 2,4-Difluoronitrobenzene, and

should be considered estimates.

Property Value Source(s)
IUPAC Name 2-ethyl-4-fluoro-1-nitrobenzene  PubChem
CAS Number 1089279-29-7 [2][3]
Molecular Formula CsHsFNO:2 [1112][3]
Molecular Weight 169.15 g/mol [1114]
MDL Number MFCD16658616 [1][2]
MQNMCCCUGXMTSZ-
InChl Key [2]
UHFFFAOYSA-N
Light yellow to brown clear
Appearance o ] [5]
liquid (predicted)
- ) ~203-204 °C (estimated based
Boiling Point ] [51[6]
on isomer)
) ) ~9-10 °C (estimated based on
Melting Point , [5][6]
isomer)
_ ~1.451 g/mL at 25 °C
Density _ ) [5]
(estimated based on isomer)
Store at room temperature in a
Storage [1]

dry, sealed container.

Predicted Analytical & Spectroscopic Profile

Confirmation of the successful synthesis and purity of 2-Ethyl-4-fluoro-1-nitrobenzene relies

on standard analytical techniques. While specific experimental spectra for this exact compound
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are not widely published, its structure allows for a confident prediction of its spectroscopic
features.

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct
signals corresponding to the ethyl group and the aromatic protons.

o Ethyl Group: A triplet integrating to 3 protons (for the -CHs group) around 1.2 ppm, coupled
to the adjacent methylene protons. A quartet integrating to 2 protons (for the -CHz- group)
further downfield, around 2.7 ppm, coupled to the methyl protons.

o Aromatic Region: Three protons on the benzene ring will appear between 7.0 and 8.2
ppm. Due to the differing electronic effects of the three substituents, they will be
chemically non-equivalent, likely resulting in complex multiplets (e.g., doublet of doublets)
due to proton-proton and proton-fluorine coupling.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 8 distinct
signals for the 8 carbon atoms in the molecule, with aromatic carbons appearing in the 110-
165 ppm range and the ethyl group carbons appearing upfield. The carbon atom bonded to
the fluorine will show a large C-F coupling constant.

e Mass Spectrometry (MS): The molecular ion peak (M+) in an electron ionization (EI) mass
spectrum would be expected at m/z = 169.15. Common fragmentation patterns would involve
the loss of the nitro group (-NO2z) and cleavage of the ethyl group.

e Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption
bands corresponding to the nitro group, typically appearing as two distinct peaks around
1520-1560 cm~1! (asymmetric stretch) and 1345-1385 cm~! (symmetric stretch). Aromatic C-
H stretches will appear above 3000 cm~1, and C=C ring stretches will be visible in the 1450-
1600 cm~1 region. A C-F stretch will be present around 1100-1250 cm™1.

Synthesis Methodology

The synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene can be achieved through a multi-step
process starting from commercially available 3-fluoroacetophenone. This route, outlined in
patent literature, involves a sequence of nitration, reduction, iodination, and a final reduction to
yield the target compound with high purity.
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Rationale and Strategy

The chosen synthetic pathway is logical and robust.

 Nitration: The initial nitration of 3-fluoroacetophenone installs the nitro group onto the
aromatic ring. The directing effects of the fluorine (ortho, para-directing) and the acetyl group
(meta-directing) guide the nitro group to the desired position.

» First Reduction: The ketone of the acetyl group is selectively reduced to a secondary alcohol.
This is a crucial step to set up the subsequent transformation.

 lodination: The newly formed hydroxyl group is converted into an iodo group. lodine is an
excellent leaving group, facilitating the final reduction step.

o Second Reduction: The iodoethyl group is reduced to the final ethyl group to yield the target
molecule. This two-step process (reduction to alcohol, conversion to iodide, then final
reduction) is a controlled method to convert a carbonyl to an alkyl group.

Process Workflow Diagram
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Caption: Multi-step synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene.
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Detailed Experimental Protocol

The following protocol is a detailed interpretation of the synthetic route described in patent
CN110746307B.

Step 1: Nitration of 3-Fluoroacetophenone

In a reaction vessel suitable for nitration, charge 3-fluoroacetophenone.
Cool the vessel to 0-5 °C using an ice bath.

Slowly add a pre-mixed nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric
acid) dropwise while maintaining the internal temperature below 10 °C.

After the addition is complete, allow the reaction to stir at a controlled temperature for 2-4
hours, monitoring progress by TLC or HPLC.

Upon completion, carefully quench the reaction by pouring it over crushed ice.
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield crude 1-(5-fluoro-2-nitrophenyl)ethanone.

Step 2: Reduction of the Ketone

Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or
ethanol.

Cool the solution to 0-5 °C.

Add a reducing agent (e.g., sodium borohydride) portion-wise, ensuring the temperature
remains controlled.

Stir the reaction at room temperature for 1-3 hours until the starting material is consumed
(monitored by TLC/HPLC).

Quench the reaction by the slow addition of a weak acid (e.g., dilute HCI or acetic acid).
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* Remove the solvent under reduced pressure and extract the product with an organic solvent.

e Wash, dry, and concentrate the organic phase to yield 4-fluoro-2-(1-hydroxyethyl)-1-
nitrobenzene.

Step 3: lodination of the Alcohol

o Under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine and imidazole in a
suitable anhydrous solvent (e.g., dichloromethane or THF).

e Add iodine (I2) portion-wise to the mixture and stir to form the iodinating agent in situ.

e Add a solution of the alcohol intermediate from Step 2 to the reaction mixture.

 Stir at room temperature for 4-12 hours.

e Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess
iodine.

o Extract the product, wash the organic layer with brine, dry over sodium sulfate, and
concentrate.

» Purify the crude product by column chromatography to obtain pure 4-fluoro-2-(1-iodoethyl)-1-
nitrobenzene.

Step 4: Final Reduction to the Ethyl Group

e Dissolve the iodo-intermediate from Step 3 in a suitable solvent.

e Add areducing agent, such as sodium borohydride, and stir the reaction at 25-30 °C for 2-4
hours.

e Quench the reaction with acid (e.g., 0.5 N HCI) and extract with an organic solvent like
isopropyl ether.

e Wash the organic layer, dry it, and concentrate it.
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e The final product, 2-Ethyl-4-fluoro-1-nitrobenzene, can be purified by vacuum distillation to
achieve a purity of 298%.

Applications in Medicinal Chemistry and Drug

Development
A Versatile Fluoronitro Aromatic Building Block

2-Ethyl-4-fluoro-1-nitrobenzene is primarily utilized as an intermediate for synthesizing more
complex molecules.[1] Its value lies in the reactivity of its functional groups. The nitro group is a
key functional handle; it can be easily and cleanly reduced to an aniline (2-ethyl-4-
fluoroaniline). This resulting primary amine is a common nucleophile used in a vast array of
reactions central to drug discovery, including amide bond formation, sulfonamide synthesis,
and transition metal-catalyzed cross-coupling reactions.

The Strategic Value of Fluorine and Nitro Moieties

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal
chemistry.[7] Fluorine can significantly enhance a molecule's metabolic stability by blocking
sites susceptible to oxidative metabolism, increase its lipophilicity to improve membrane
permeability, and alter its pKa to optimize target binding.[7][8]

Similarly, the nitro group, while often a precursor to the more versatile amine, can itself be
important. Nitroaromatic compounds are found in various biologically active agents.[8] The
reduced aniline derivative is a key starting material in the synthesis of promising drug
candidates, including antibiotics for treating tuberculosis.[9]

Diversification Potential Workflow

The true power of 2-Ethyl-4-fluoro-1-nitrobenzene is realized in its ability to serve as a
scaffold for generating libraries of diverse compounds for high-throughput screening. The
primary transformation is the reduction of the nitro group, which opens up a gateway to
numerous subsequent reactions.
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Caption: Synthetic diversification of the 2-Ethyl-4-fluoroaniline intermediate.

Safety, Handling, and Storage

2-Ethyl-4-fluoro-1-nitrobenzene and related nitroaromatic compounds must be handled with
appropriate care in a laboratory setting. The compound is classified with several hazards that
require strict adherence to safety protocols.
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Hazard Class GHS Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Acute Toxicity, Dermal H312: Harmful in contact with skin
Skin Corrosion/Irritation H315: Causes skin irritation

Eye Damage/Irritation H319: Causes serious eye irritation
Acute Toxicity, Inhalation H332: Harmful if inhaled

STOT, Single Exposure H335: May cause respiratory irritation

Source: PubChem. This data is for the parent compound.
Recommended Safety Protocol:

» Engineering Controls: All manipulations should be performed in a certified chemical fume
hood to avoid inhalation of vapors.

» Personal Protective Equipment (PPE):
o Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.
o Eye Protection: Use tightly fitting safety goggles or a face shield.
o Lab Coat: A standard laboratory coat is required.

» Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. After
handling, wash hands and any exposed skin thoroughly.

o Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material
(e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.[1]

Conclusion
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2-Ethyl-4-fluoro-1-nitrobenzene is a strategically important chemical intermediate with
significant potential in the fields of drug discovery and agrochemical research. Its value is
derived from its unique combination of functional groups, which allows for controlled and
versatile synthetic transformations. The robust synthesis protocol enables its production at high
purity, while an understanding of its properties and reactivity allows chemists to leverage it as a
starting point for the creation of novel and diverse molecular entities. Adherence to strict safety
protocols is mandatory for its handling. This guide provides the foundational knowledge
required for researchers to effectively and safely utilize this compound in their research and
development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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